REACTION_CXSMILES
|
[CH3:1][P:2]([CH3:10])[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[OH:11]O>C(Cl)Cl>[CH3:1][P:2]([CH3:10])([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1)=[O:11]
|
Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
CP(C1=CC=C(C=C1)C)C
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Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
|
OO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at rt overnight until the HPLC
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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an exothermic reaction so the flask
|
Type
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ADDITION
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Details
|
After the addition the reaction
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Type
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CUSTOM
|
Details
|
no starting material (18 h)
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Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
From the resulting reaction mixture the organic phase
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with additional dichloromethane (3×60 mL) until the aqueous layer
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Type
|
WASH
|
Details
|
The combined organics were washed with a solution of sodium bisulfite (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The desired product was purified by Crystallization from ethyl acetate/hexane (18.8 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CP(=O)(C1=CC=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |